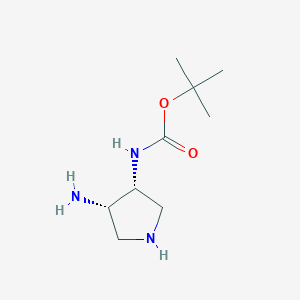
Cis-N-BOC-3,4-diaminopyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-N-BOC-3,4-diaminopyrrolidine is a chemical compound with the molecular formula C9H19N3O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of two amino groups at the 3 and 4 positions of the pyrrolidine ring, and a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom. This compound is widely used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cis-N-BOC-3,4-diaminopyrrolidine typically involves the protection of the amino groups and the pyrrolidine ring formation. One common method is the reductive ring opening of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts using hydrogenation. This process employs a Raney nickel catalyst and carefully controlled hydrogenation parameters to achieve high selectivity towards the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow chemistry has been reported to enhance the efficiency and selectivity of the synthesis. This method allows for the integration of multiple reaction steps without the need for intermediate isolation or purification .
化学反応の分析
Types of Reactions
Cis-N-BOC-3,4-diaminopyrrolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques, often with catalysts like Raney nickel.
Substitution: The amino groups in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a Raney nickel catalyst is used for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrrolidine derivatives .
科学的研究の応用
Cis-N-BOC-3,4-diaminopyrrolidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of Cis-N-BOC-3,4-diaminopyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The BOC protecting group helps in stabilizing the compound and preventing unwanted side reactions during its use in various applications .
類似化合物との比較
Similar Compounds
Cis-N-BOC-3,4-diaminopyrrolidine: Characterized by the presence of a BOC protecting group and two amino groups at the 3 and 4 positions.
Trans-N-BOC-3,4-diaminopyrrolidine: Similar structure but with different stereochemistry, leading to different reactivity and applications.
N-BOC-3,4-diaminopyrrolidine: Without the cis or trans designation, indicating a mixture of stereoisomers.
Uniqueness
This compound is unique due to its cis configuration, which imparts specific stereochemical properties that influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric synthesis and the development of stereochemically pure pharmaceutical agents .
特性
分子式 |
C9H19N3O2 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
tert-butyl N-[(3R,4S)-4-aminopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5,10H2,1-3H3,(H,12,13)/t6-,7+/m0/s1 |
InChIキー |
NYBHWKRMLGNPAT-NKWVEPMBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1N |
正規SMILES |
CC(C)(C)OC(=O)NC1CNCC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


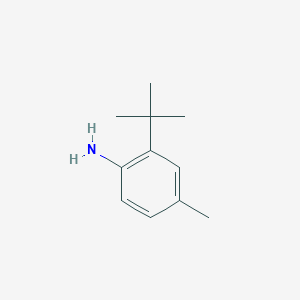
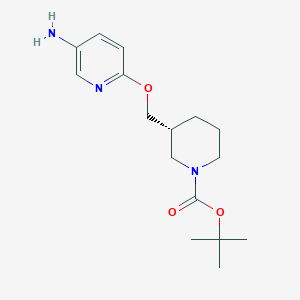

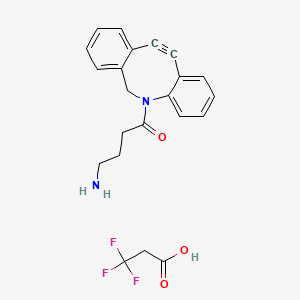
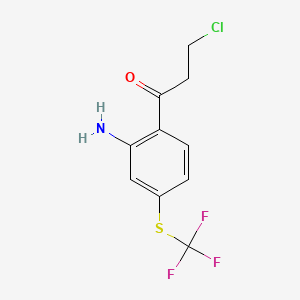
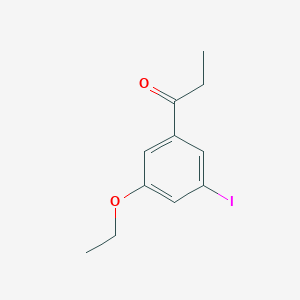
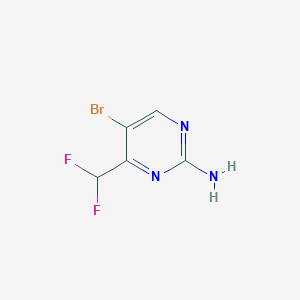
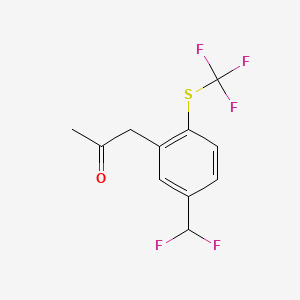
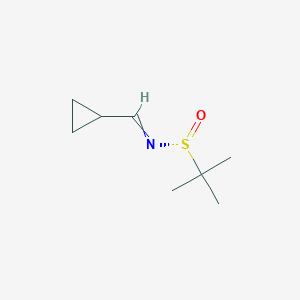
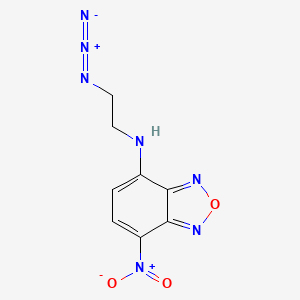
![[(1S,2S)-3-Chloro-2-hydroxy-1-(4-nitro-benzyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14052862.png)
![(S)-2-(2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B14052869.png)
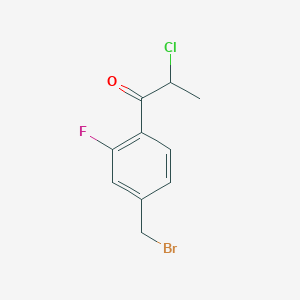
![(5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17(2H)-one](/img/structure/B14052885.png)
